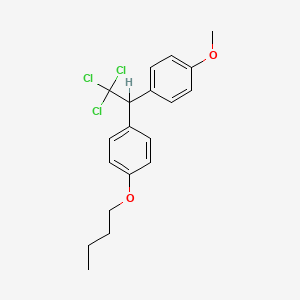![molecular formula C5H13N2O3P B13735342 [(Piperazin-1-yl)methyl]phosphonic acid CAS No. 374776-59-7](/img/structure/B13735342.png)
[(Piperazin-1-yl)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Piperazin-1-yl)methyl]phosphonic acid is a compound that features a piperazine ring bonded to a phosphonic acid group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Piperazin-1-yl)methyl]phosphonic acid typically involves the reaction of piperazine with a phosphonic acid derivative. One common method is the reaction of piperazine with formaldehyde and phosphorous acid under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the piperazine and phosphonic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[(Piperazin-1-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the piperazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives.
Scientific Research Applications
[(Piperazin-1-yl)methyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of [(Piperazin-1-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or inhibitory effects.
Comparison with Similar Compounds
[(Piperazin-1-yl)methyl]phosphonic acid can be compared with other similar compounds such as:
Piperidin-1-yl-phosphonic acid: Similar in structure but with a piperidine ring instead of a piperazine ring.
(4-Phosphono-piperazin-1-yl)phosphonic acid: Contains an additional phosphonic acid group.
Aminomethylphosphonic acid: Lacks the piperazine ring but has similar phosphonic acid functionality.
These compounds share some chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific structure, which combines the properties of both piperazine and phosphonic acid groups, making it versatile for various applications.
Properties
CAS No. |
374776-59-7 |
|---|---|
Molecular Formula |
C5H13N2O3P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
piperazin-1-ylmethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O3P/c8-11(9,10)5-7-3-1-6-2-4-7/h6H,1-5H2,(H2,8,9,10) |
InChI Key |
ZTOUDONFJQUGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


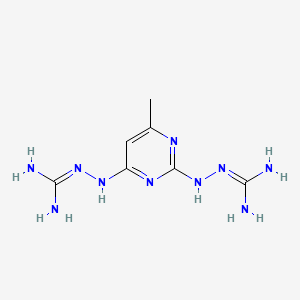


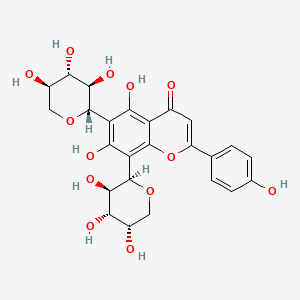


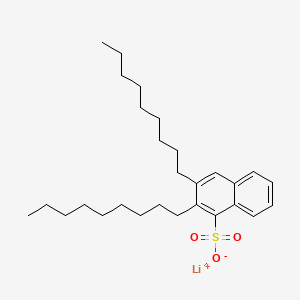
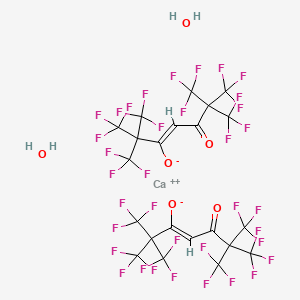
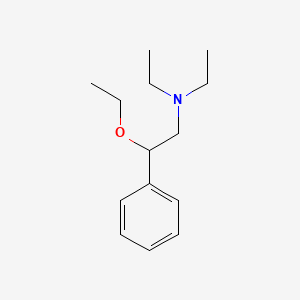
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

